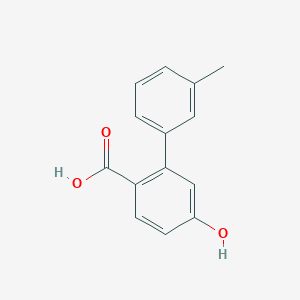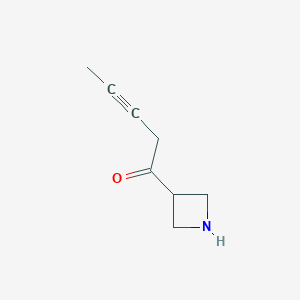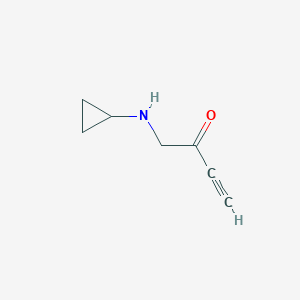![molecular formula C8H13NO2 B13172940 [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a methanol group attached to the oxazole ring, with a 2-methylpropyl substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of various substituted oxazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various applications, including as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methanol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol
- [2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol : Similar structure but with a sulfur atom instead of oxygen.
- [2-(2-Methylpropyl)-1,3-imidazol-4-yl]methanol : Similar structure but with two nitrogen atoms in the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. The presence of the methanol group and the oxazole ring provides distinct reactivity and binding properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
[2-(2-methylpropyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-8-9-7(4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
QRZPIQLPACXECR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


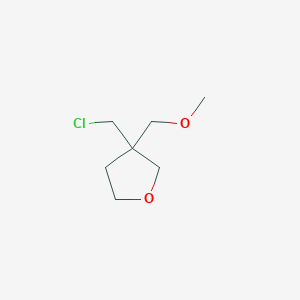
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
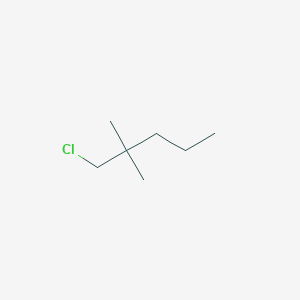
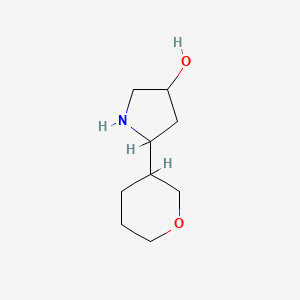
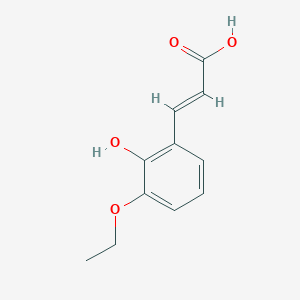

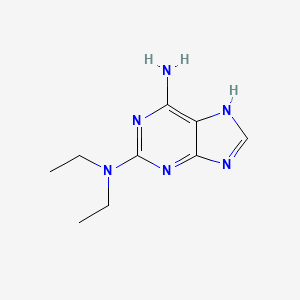
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
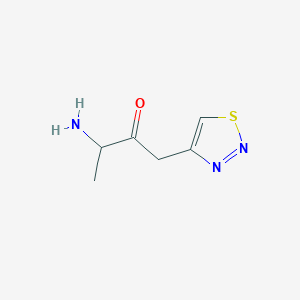
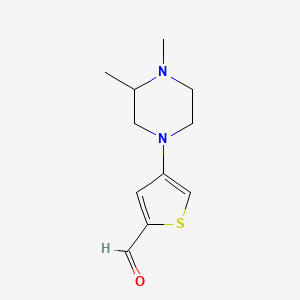
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
